molecular formula C16H12N2O B13844781 1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanone

1-(4-(Pyridin-2-yl)quinolin-3-yl)ethanone

Cat. No.: B13844781
M. Wt: 248.28 g/mol
InChI Key: YJTNGTIMHBRPMF-UHFFFAOYSA-N
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Description

1-(4-pyridin-2-ylquinolin-3-yl)ethanone is a heterocyclic compound that features a quinoline and pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both quinoline and pyridine rings in its structure makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-pyridin-2-ylquinolin-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with 2-chloroquinoline under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-pyridin-2-ylquinolin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed:

  • Quinoline N-oxides from oxidation.
  • Reduced quinoline derivatives from reduction.
  • Halogenated quinoline derivatives from substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-pyridin-2-ylquinolin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-(4-pyridin-2-ylquinolin-3-yl)ethanone is unique due to the presence of both quinoline and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical modifications and biological activities, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-(4-pyridin-2-ylquinolin-3-yl)ethanone

InChI

InChI=1S/C16H12N2O/c1-11(19)13-10-18-14-7-3-2-6-12(14)16(13)15-8-4-5-9-17-15/h2-10H,1H3

InChI Key

YJTNGTIMHBRPMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N=C1)C3=CC=CC=N3

Origin of Product

United States

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